molecular formula C13H15N3O2S B255274 Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate

Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate

Cat. No. B255274
M. Wt: 277.34 g/mol
InChI Key: PZQGIVGZIFGGQX-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoic acid and is commonly used in research to study its mechanism of action and its effects on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes, thereby disrupting biochemical processes in cells.
Biochemical and Physiological Effects:
Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate has been shown to have a range of biochemical and physiological effects. It has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. Additionally, it has been shown to inhibit the growth of cancer cells and has been studied for its potential use in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate in lab experiments is its antimicrobial properties, which make it useful in studying the effects of antimicrobial agents. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate. One area of interest is its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, further research could be conducted to better understand its mechanism of action and to develop more effective antimicrobial agents based on its structure.

Synthesis Methods

The synthesis of Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate involves the reaction of benzoic acid with allylamine, followed by the addition of carbon disulfide and hydrazine hydrate. The resulting compound is then treated with methyl iodide to produce the final product.

Scientific Research Applications

Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to have antimicrobial properties and has been used in the development of new antibiotics. Additionally, it has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.

properties

Product Name

Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

methyl 4-[(E)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoate

InChI

InChI=1S/C13H15N3O2S/c1-3-8-14-13(19)16-15-9-10-4-6-11(7-5-10)12(17)18-2/h3-7,9H,1,8H2,2H3,(H2,14,16,19)/b15-9+

InChI Key

PZQGIVGZIFGGQX-OQLLNIDSSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=S)NCC=C

SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=S)NCC=C

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=S)NCC=C

Origin of Product

United States

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